molecular formula C9H18N2O B15312011 n-((3-Aminocyclobutyl)methyl)butyramide

n-((3-Aminocyclobutyl)methyl)butyramide

Cat. No.: B15312011
M. Wt: 170.25 g/mol
InChI Key: KWUYWIQXBSSXPL-UHFFFAOYSA-N
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Description

n-((3-Aminocyclobutyl)methyl)butyramide: is an organic compound with the molecular formula C9H18N2O It features a cyclobutyl ring substituted with an amino group and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Aminocyclobutyl)methyl)butyramide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution using ammonia or an amine.

    Attachment of the Butyramide Moiety: The final step involves the reaction of the aminocyclobutyl intermediate with butyric acid or its derivatives under amide formation conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-((3-Aminocyclobutyl)methyl)butyramide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Ammonia, primary or secondary amines, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-((3-Aminocyclobutyl)methyl)butyramide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and polymers.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-((3-Aminocyclobutyl)methyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    n-((3-Aminocyclobutyl)methyl)acetamide: Similar structure with an acetamide moiety instead of butyramide.

    4-(3-Aminocyclobutyl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a butyramide moiety.

Uniqueness: n-((3-Aminocyclobutyl)methyl)butyramide is unique due to its specific combination of a cyclobutyl ring, an amino group, and a butyramide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]butanamide

InChI

InChI=1S/C9H18N2O/c1-2-3-9(12)11-6-7-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H,11,12)

InChI Key

KWUYWIQXBSSXPL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1CC(C1)N

Origin of Product

United States

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